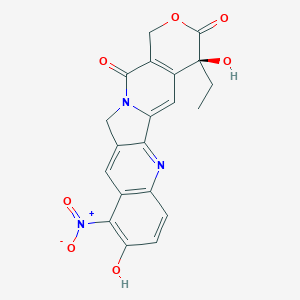

10-Hydroxy-9-nitrocamptothecin

説明

Overview of Camptothecins as Topoisomerase I Inhibitors

Camptothecin (B557342) and its derivatives are recognized as potent anti-cancer agents due to their unique mechanism of action. biochempeg.comcore.ac.uk They specifically target topoisomerase I, a crucial nuclear enzyme involved in DNA replication and transcription. nih.govmhmedical.comdrugbank.com Topoisomerase enzymes manage the topological state of DNA, relieving torsional strain during various cellular processes by creating temporary breaks in the DNA strands. mhmedical.combiochempeg.com Topoisomerase I, in particular, creates single-strand breaks to unwind supercoiled DNA. mhmedical.combiochempeg.com

The camptothecin class of drugs exerts its cytotoxic effects by inhibiting this process. nih.gov They bind to the complex formed between topoisomerase I and DNA, stabilizing it. nih.govmhmedical.comnih.gov This action prevents the re-ligation of the broken DNA strand, leading to an accumulation of these "cleavable complexes". nih.govnih.gov When a DNA replication fork collides with these stabilized complexes during the S-phase of the cell cycle, the single-strand breaks are converted into irreversible double-strand breaks. nih.govwikipedia.org This extensive DNA damage triggers apoptosis, or programmed cell death, selectively killing rapidly dividing cancer cells. drugbank.combiochempeg.com

The journey of camptothecin began in 1966 when researchers Monroe E. Wall and Mansukh C. Wani first isolated the natural alkaloid. wikipedia.orgacs.orginventionandtech.com The discovery was the result of a large-scale screening of natural products for potential anticancer activity, funded by the National Cancer Institute. acs.org The compound was extracted from the bark and stem of Camptotheca acuminata, a tree native to China, where it had been used in traditional medicine to treat cancer. biochempeg.comcore.ac.ukwikipedia.org

Initial research and preclinical studies revealed that camptothecin possessed significant antitumor activity against a wide range of cancers, including breast, ovarian, colon, lung, and stomach cancers. biochempeg.comwikipedia.org However, when it moved into preliminary clinical trials, major challenges emerged. core.ac.ukwikipedia.org The parent compound has very low water solubility and demonstrated unpredictable and severe toxicities in patients. core.ac.ukwikipedia.orgiiarjournals.org These early setbacks led to the discontinuation of its clinical development but spurred chemists to create more soluble and less toxic versions of the molecule. wikipedia.org

The limitations of the original camptothecin compound prompted extensive research into structure-activity relationships, leading to the synthesis of numerous derivatives, or analogs. core.ac.ukwikipedia.orgnumberanalytics.com The primary goal was to improve water solubility, enhance stability of the active lactone ring, and reduce toxicity while retaining or increasing antitumor efficacy. core.ac.uknumberanalytics.com These efforts led to the development of several successful semi-synthetic and synthetic analogs that have become important tools in cancer treatment. core.ac.ukiiarjournals.org

Modifications have typically focused on the A and B rings of the pentacyclic structure. researchgate.netportico.org Two of the most notable and widely used derivatives are Topotecan (B1662842) and Irinotecan (B1672180), which were approved by the FDA in the 1990s. wikipedia.orgnumberanalytics.comaacrjournals.org Both are water-soluble analogs that have become established treatments for various malignancies, including ovarian, lung, and colorectal cancers. portico.orgaacrjournals.orgnih.gov Irinotecan itself is a prodrug, meaning it is converted in the body to its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), which is 100 to 1000 times more potent than Irinotecan itself. biochempeg.comaacrjournals.org

Other analogs, such as 9-nitrocamptothecin (rubitecan) and 9-aminocamptothecin (B1664879), have also undergone extensive clinical investigation. portico.orgaacrjournals.orgnih.gov The development of this diverse family of compounds highlights a continuous effort to refine the therapeutic properties of camptothecins, aiming for greater specificity and effectiveness against cancer. researchgate.netnih.gov

Historical Context of Camptothecin Discovery and Early Research

Definition and Classification of 10-Hydroxy-9-nitrocamptothecin as a Camptothecin Analog

This compound, also referred to in scientific literature as CPT109, is a synthetic derivative of camptothecin. nih.gov It is classified as a camptothecin analog because it retains the core five-ring structure of the parent compound but features specific chemical modifications. nih.gov As its name indicates, two functional groups have been added to the A-ring of the camptothecin molecule: a hydroxyl (-OH) group at the 10th position and a nitro (-NO2) group at the 9th position.

These substitutions are intentional modifications designed to alter the molecule's physicochemical and biological properties. nih.gov The introduction of hydroxyl and nitro groups to the camptothecin scaffold is a common strategy employed by medicinal chemists to potentially enhance anti-tumor activity, modulate solubility, and influence how the drug interacts with its target, topoisomerase I. numberanalytics.comresearchgate.net

Rationale for Investigating this compound in Preclinical and Clinical Settings

The primary rationale for investigating novel camptothecin analogs like this compound is the persistent need for improved cancer therapies. nih.gov While approved derivatives like topotecan and irinotecan are effective in certain contexts, challenges such as drug resistance and toxicity remain. core.ac.ukiiarjournals.org The synthesis and evaluation of new derivatives are driven by the goal of identifying compounds with superior efficacy, a broader spectrum of activity, or an improved ability to overcome mechanisms of resistance. nih.gov

Preclinical research provides the fundamental basis for advancing a compound toward potential clinical use. In the case of this compound (CPT109), studies have been conducted to determine its cytotoxic potential. For instance, its activity was evaluated against a panel of small cell lung cancer (SCLC) cell lines. nih.gov In one study, CPT109 was compared with other camptothecin analogs, revealing its relative potency. nih.gov Such preclinical findings are critical for establishing a rationale for further development, including more extensive in vivo studies in animal models and, eventually, highly regulated clinical trials in humans. nih.gov

Table 1: Comparative Cytotoxicity of Camptothecin Analogs in Small Cell Lung Cancer (SCLC) Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher cytotoxicity. The data is based on findings from a study comparing various camptothecin derivatives.

Click to view interactive data table

| Compound | Cell Line: SCLC26A (Chemosensitive) IC50 (nM) | Cell Line: NCI-H417 (Chemoresistant) IC50 (nM) | Cell Line: DMS153 (Chemoresistant) IC50 (nM) |

|---|---|---|---|

| SN-38 | 1.1 | 14.5 | 10.4 |

| 9-Aminocamptothecin (9AC) | 1.4 | 18.2 | 12.0 |

| Rubitecan (B1684487) (9-Nitrocamptothecin) | 2.6 | 60.1 | 16.5 |

| 10-Hydroxycamptothecin (B1684218) (HOCPT) | 4.3 | 110.2 | 28.5 |

| Topotecan (TPT) | 6.5 | 155.0 | 48.2 |

| This compound (CPT109) | 10.0 | 255.0 | 65.5 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZABKRGTMUGCV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908881 | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104267-73-4 | |

| Record name | 9-Hydroxy-10-nitrocamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Modification Strategies of 10 Hydroxy 9 Nitrocamptothecin

Synthetic Pathways to 10-Hydroxy-9-nitrocamptothecin

The synthesis of this compound, a significant analog of camptothecin (B557342) (CPT), has been approached through various chemical strategies. One prominent method involves the direct nitration of 10-hydroxycamptothecin (B1684218). wikipedia.org This process, however, can present challenges related to regioselectivity, potentially leading to the formation of other nitrated isomers. wikipedia.org

An alternative and often employed pathway is the nitration of camptothecin itself. Careful treatment of camptothecin with nitric acid in a sulfuric acid medium, typically under cooled conditions, can yield 9-nitrocamptothecin, along with the 12-nitrocamptothecin (B1254233) isomer. prepchem.com The desired 9-nitrocamptothecin can then be isolated. Subsequent steps would be required to introduce the hydroxyl group at the 10-position to arrive at the final compound, this compound.

Further synthetic modifications can be performed on the 9-nitrocamptothecin intermediate. For instance, it can be reduced to 9-aminocamptothecin (B1664879). prepchem.com This amino derivative serves as a versatile precursor for a range of 9-substituted camptothecins through reactions such as the Sandmeyer reaction to introduce halogeno or cyano groups, or conversion to diazonium salts which can then be transformed into hydroxy, alkoxy, or acyloxy derivatives. prepchem.com

Approaches for Enhancing Solubility and Stability of this compound

The clinical utility of many camptothecin analogs, including this compound, is often hampered by poor water solubility and the instability of the biologically active lactone E-ring. scispace.comthno.orgnih.gov The lactone ring is susceptible to hydrolysis under physiological pH, converting to an inactive carboxylate form. amegroups.cnresearchgate.net Consequently, significant research has focused on strategies to improve these physicochemical properties.

Prodrug Development and Conjugation Strategies

The development of prodrugs represents a key strategy to enhance the solubility and stability of camptothecin derivatives. thno.orgmedcraveonline.com A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent compound in vivo. researchgate.net This approach can improve pharmacokinetic profiles and allow for targeted drug delivery. medcraveonline.com

For camptothecins, modifications are often made at the 20-hydroxyl group of the E-ring or at various positions on the A and B rings. researchgate.netnih.gov For instance, irinotecan (B1672180) (CPT-11) is a well-known prodrug of SN-38 (7-ethyl-10-hydroxycamptothecin), where a piperidino-piperidino carbonyloxy group is attached to the 10-hydroxyl group, significantly improving water solubility. cabidigitallibrary.orgnih.gov Upon administration, irinotecan is enzymatically converted to the active SN-38. nih.gov

Conjugation with amino acids or dipeptides has also been explored. Novel prodrugs of SN-38 have been synthesized by linking amino acids or dipeptides to the 10-hydroxyl group via a carbamate (B1207046) linkage. nih.gov These prodrugs demonstrated stability under acidic conditions and released the active SN-38 at neutral pH or in human plasma. nih.gov Similarly, creating ester linkages at the 20-hydroxyl group of 9-nitrocamptothecin has been investigated to create prodrugs. amegroups.cnnih.gov

| Parent Compound | Prodrug Strategy | Linkage | Purpose | Reference |

|---|---|---|---|---|

| SN-38 | Conjugation with piperidino-piperidino carbonyloxy group (Irinotecan) | Carbamate | Improve water solubility | cabidigitallibrary.orgnih.gov |

| SN-38 | Conjugation with amino acids/dipeptides | Carbamate | Enhance stability and controlled release | nih.gov |

| 9-Nitrocamptothecin | Esterification with alkyl groups | Ester | Create prodrugs with altered lipophilicity | amegroups.cnnih.gov |

Formulation Innovations: Liposomes and Nanoparticulate Carriers

Formulation strategies involving liposomes and nanoparticles have emerged as effective methods to overcome the solubility and stability issues of camptothecins. nih.govresearchgate.netnih.gov These carrier systems can encapsulate hydrophobic drugs, protect them from degradation, and facilitate targeted delivery. nih.govfrontiersin.org

Liposomes are vesicles composed of a phospholipid bilayer surrounding an aqueous core, capable of carrying both hydrophilic and hydrophobic drugs. nih.govnih.gov Liposomal formulations of 9-nitrocamptothecin (9-NC) have been developed, demonstrating the ability to encapsulate the drug. nih.gov These liposomal 9-NC formulations, with an average size of 160-200 nm, have shown potential for intravenous administration. nih.gov Studies have also focused on developing stable liposomal formulations of SN-38 (LE-SN-38), achieving high drug entrapment efficiency (>95%) and stability for extended periods. researchgate.net

Nanoparticulate carriers, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, offer another avenue for improved drug delivery. nih.govfrontiersin.org These systems can enhance the bioavailability of poorly soluble drugs. frontiersin.org For instance, nanoemulsions of 10-methoxy-9-nitrocamptothecin (B1264309) have been developed to improve solubility and stability. scispace.com

| Compound | Formulation | Key Findings | Reference |

|---|---|---|---|

| 9-Nitrocamptothecin | Liposomes | Average size 160-200 nm, suitable for intravenous administration. | nih.gov |

| SN-38 | Liposomes (LE-SN-38) | >95% drug entrapment efficiency, stable for at least 6 months. | researchgate.net |

| 10-Methoxy-9-nitrocamptothecin | Nanoemulsion | Enhanced solubility and stability. | scispace.com |

Influence of Lactone Ring Stability on Bioactivity

The stability of the α-hydroxy lactone E-ring is critical for the biological activity of camptothecins. scispace.comresearchgate.netmdpi.com The planar pentacyclic ring structure, including the intact lactone ring, is essential for its anticancer activity, which involves the inhibition of topoisomerase I. nih.govresearchgate.net The lactone form is in a pH-dependent equilibrium with the inactive open-ring carboxylate form. amegroups.cn At physiological pH, this equilibrium tends to favor the inactive form, reducing the drug's efficacy. researchgate.net

Efforts to stabilize the lactone ring have included various structural modifications. Introducing specific substituents can enhance the stability of the lactone component. researchgate.net For example, modifications at the C-20 hydroxyl group through acylation have been shown to stabilize the lactone. nih.gov Furthermore, the introduction of a hydroxyl group at the C-10 position, as in 10-hydroxycamptothecin, has been shown to enhance the stability of the drug-target complex. cabidigitallibrary.org Encapsulation within delivery systems like liposomes or cyclodextrins can also protect the lactone ring from hydrolysis. researchgate.netmdpi.com Studies have shown that liposomal encapsulation can significantly improve the lactone stability of 9-NC in biological environments. researchgate.net

Structure-Activity Relationship (SAR) Studies Related to this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and less toxic camptothecin analogs. researchgate.net The core pentacyclic structure of camptothecin is fundamental to its activity. researchgate.net Modifications at several positions on the A and B rings (positions 7, 9, 10, and 11) have been extensively explored to improve the therapeutic index. nih.govnih.gov

The substitution pattern on the A and B rings significantly influences the drug's properties.

Position 10: The presence of a hydroxyl group at the C-10 position, as in 10-hydroxycamptothecin and its derivatives like SN-38, is associated with increased potency and stability of the topoisomerase I-DNA cleavable complex. cabidigitallibrary.orgaacrjournals.org

Position 9: The introduction of a nitro group at the C-9 position, creating 9-nitrocamptothecin, is a key modification. wikipedia.orgnih.gov Further modifications at this position have been explored. For example, chimmitecan, a 9-substituted camptothecin, has shown potent cytotoxicity. aacrjournals.org

Position 7: An ethyl group at the C-7 position, as seen in SN-38, is an important factor for stabilizing the interaction between the drug and the topoisomerase I-DNA complex. cabidigitallibrary.org

The combination of substitutions at these positions leads to analogs with varied activities. For instance, the combination of a 10-hydroxyl group and a 7-ethyl group in SN-38 results in a highly potent compound. cabidigitallibrary.org SAR studies on alkyl esters of 9-nitrocamptothecin have shown that the length and shape of the alkyl side chain influence their anti-proliferative activity. amegroups.cnnih.gov

Molecular Mechanisms of Action of 10 Hydroxy 9 Nitrocamptothecin

Induction of DNA Damage and Replication Fork Collapse

The stabilization of the Top1-DNA cleavable complex by 10-hydroxy-9-nitrocamptothecin is the initial event that triggers a cascade of DNA damage. When a moving replication fork encounters this stabilized complex, it leads to a collision. ingentaconnect.com This interaction converts the transient single-strand break into a permanent and irreversible double-strand break (DSB). portico.org

The formation of these DSBs is a key step in the cytotoxicity of camptothecins. portico.org The stalled and collapsed replication forks are a major source of genomic instability. nih.gov In response to this DNA damage, cells activate their DNA damage response pathways. ingentaconnect.com This involves the recruitment of various repair proteins to the site of the lesion. However, if the damage is too extensive to be repaired, the cell will be directed towards apoptosis. ingentaconnect.com

Cell Cycle Perturbations Induced by this compound

The DNA damage induced by this compound triggers the activation of cell cycle checkpoints. ingentaconnect.comnumberanalytics.com These checkpoints are regulatory mechanisms that halt the progression of the cell cycle to allow time for DNA repair or, if the damage is irreparable, to initiate apoptosis. ingentaconnect.comnumberanalytics.com

Camptothecin (B557342) derivatives, including this compound, are known to be most effective against cells in the S-phase of the cell cycle, the phase of active DNA replication. portico.org The collision of replication forks with the drug-stabilized cleavable complexes leads to an arrest in the S-phase. portico.orgnih.gov Prolonged arrest in the S-phase can lead to the induction of apoptosis. portico.org Studies have shown that lower concentrations of 9-nitrocamptothecin applied for longer periods are more effective at inducing apoptosis than higher concentrations for shorter periods. portico.org

In addition to S-phase arrest, this compound and its analogs can also induce a blockage in the G2-M phase of the cell cycle. aacrjournals.orgingentaconnect.com This G2/M arrest prevents cells with damaged DNA from entering mitosis. ingentaconnect.comtandfonline.com For instance, a related compound, 10-methoxy-9-nitrocamptothecin (B1264309) (MONCPT), was shown to cause a significant increase in the G2/M population of human bladder cancer cells. ingentaconnect.com Treatment with 10-hydroxycamptothecin (B1684218) has also been shown to arrest colon cancer cells in the G2 phase. nih.gov

The cell cycle arrest induced by this compound is mediated by the modulation of key cell cycle regulatory proteins. ingentaconnect.comnumberanalytics.com The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. numberanalytics.com Upon activation, p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. ingentaconnect.comnih.gov

p21 can inhibit the activity of CDK-cyclin complexes, which are the engines that drive the cell cycle forward. ingentaconnect.comtexasgateway.org For example, the inhibition of the Cyclin B1/Cdc2 complex is responsible for the G2/M transition. ingentaconnect.com Studies with MONCPT have shown a downregulation of CDK7, phosphorylated Cdc2, and cyclin B1, contributing to G2/M arrest. ingentaconnect.com The induction of p21 can also lead to a block at the G2 phase in a p53-independent manner. ingentaconnect.com The table below summarizes the effects of a related compound on cell cycle regulatory proteins.

Table 1: Effect of 10-methoxy-9-nitrocamptothecin (MONCPT) on Cell Cycle Regulatory Proteins in 5637 Bladder Cancer Cells

| Protein | Effect of MONCPT Treatment | Reference |

| p21 | Upregulated | ingentaconnect.com |

| p27 | Upregulated | ingentaconnect.com |

| CDK7 | Downregulated | ingentaconnect.com |

| p-Cdc2 | Downregulated | ingentaconnect.com |

| Cyclin B1 | Downregulated | ingentaconnect.com |

This data is for the related compound 10-methoxy-9-nitrocamptothecin, as specific data for this compound was not available in the provided search results.

G2-M Phase Blockage

Apoptotic Pathways Triggered by this compound

Ultimately, the extensive DNA damage and cell cycle arrest induced by this compound lead to the activation of apoptotic pathways, resulting in programmed cell death. portico.orgaacrjournals.orgingentaconnect.com Apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.com

The intrinsic pathway is often initiated by cellular stress, such as DNA damage. mdpi.com This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. nih.govmdpi.com The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it. mdpi.com

Studies on camptothecin derivatives have shown that they can induce apoptosis through the intrinsic pathway. For example, treatment with 10-hydroxycamptothecin has been shown to trigger apoptosis through a caspase-3-dependent pathway in human colon cancer cells. nih.gov Furthermore, combination treatment of 10-hydroxycamptothecin with baicalein (B1667712) induced apoptosis in BGC823 cells primarily via the intrinsic pathway. researchgate.net

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8. mdpi.com While the primary mechanism for camptothecins appears to be the intrinsic pathway, the specific apoptotic pathways activated can be cell-type dependent. nih.gov

Intrinsic (Mitochondrial) Pathway Involvement (e.g., Cytochrome c release, Caspase activation)

The intrinsic pathway of apoptosis is a major mechanism through which this compound exerts its cytotoxic effects. This pathway is centered around the mitochondria, which, upon receiving apoptotic signals, release various pro-apoptotic factors into the cytoplasm.

A key event in the initiation of the intrinsic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. rndsystems.comthermofisher.com This release is a critical commitment step towards apoptosis. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor-1 (Apaf-1), which then recruits procaspase-9 to form a multiprotein complex known as the apoptosome. rndsystems.comthermofisher.comfrontiersin.org The formation of the apoptosome leads to the activation of the initiator caspase, caspase-9. rndsystems.comrndsystems.com

Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. rndsystems.comrndsystems.com Caspase-3 is a key executioner caspase that is frequently activated in apoptosis and is responsible for cleaving a broad range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation. nih.govcreative-diagnostics.com Studies on the related compound 10-hydroxycamptothecin (HCPT) have shown that it can induce apoptosis through a p53-mediated mitochondrial signaling pathway, which promotes the release of cytochrome c and the subsequent activation of caspase-3. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic pathway, controlling the permeability of the mitochondrial outer membrane. rndsystems.comembopress.org This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). rndsystems.com The balance between these opposing factions determines whether a cell will undergo apoptosis. rndsystems.com For instance, anti-apoptotic proteins like Bcl-2 can inhibit apoptosis by preventing the release of cytochrome c from the mitochondria. thermofisher.com

Table 1: Key Events in the Intrinsic Apoptotic Pathway Induced by Camptothecin Analogs

| Event | Description | Key Molecules Involved |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | Increased permeability of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. embopress.org | Bax, Bak, Bcl-2 family proteins rndsystems.com |

| Cytochrome c Release | Translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol. rndsystems.comthermofisher.com | Cytochrome c thermofisher.com |

| Apoptosome Formation | A multiprotein complex formed in the cytosol that initiates caspase activation. rndsystems.comfrontiersin.org | Apaf-1, Cytochrome c, Procaspase-9 thermofisher.com |

| Initiator Caspase Activation | Activation of the primary caspase in the intrinsic pathway cascade. embopress.orgnih.gov | Caspase-9 rndsystems.com |

| Effector Caspase Activation | Activation of executioner caspases that dismantle the cell. nih.govnih.gov | Caspase-3, Caspase-6, Caspase-7 rndsystems.com |

Extrinsic (Death Receptor) Pathway Considerations

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. nih.govaging-us.com This interaction leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, primarily caspase-8 and caspase-10. rndsystems.comnih.govresearchgate.net

Research indicates that in certain cancer cell lines, such as DU145 human prostate carcinoma cells, treatment with 9-nitrocamptothecin (the parent compound of this compound) can lead to the de novo synthesis of CD95 (also known as Fas) and its ligand, CD95L. aensiweb.com The interaction between Fas and FasL is a classic example of death receptor-mediated apoptosis. nih.gov This suggests that this compound may also engage the extrinsic pathway to induce apoptosis in specific cellular contexts.

Once activated, caspase-8 can directly cleave and activate effector caspases like caspase-3, thereby executing the apoptotic program. researchgate.net Alternatively, activated caspase-8 can cleave a Bcl-2 family protein called Bid, creating a truncated form (tBid). tBid then translocates to the mitochondria and promotes the release of cytochrome c, thus linking the extrinsic and intrinsic pathways. researchgate.net

Table 2: Key Components of the Extrinsic Apoptotic Pathway

| Component | Description | Examples |

| Death Receptors | Transmembrane proteins that initiate the extrinsic apoptotic signal upon ligand binding. aging-us.com | TNFR1, Fas (CD95), TRAILR1 (DR4), TRAILR2 (DR5) aging-us.com |

| Death Ligands | Extracellular signaling molecules that bind to death receptors. | TNF-α, FasL (CD95L), TRAIL aging-us.com |

| Adaptor Proteins | Intracellular proteins that connect activated death receptors to initiator caspases. | FADD, TRADD researchgate.net |

| Initiator Caspases | The primary caspases activated in the extrinsic pathway. nih.gov | Caspase-8, Caspase-10 rndsystems.com |

Preclinical Efficacy Studies of 10 Hydroxy 9 Nitrocamptothecin

In Vitro Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of 10-Hydroxy-9-nitrocamptothecin have been assessed against various human cancer cell lines. In a study involving small cell lung cancer (SCLC) cell lines, this compound was part of a panel of camptothecin (B557342) analogs tested for their anticancer activity. The SCLC cell lines used included the chemoresistant NCI-H417 and DMS153 lines, as well as the chemosensitive SCLC26A line. mdpi.com The results indicated that while other analogs like SN-38 and 9-aminocamptothecin (B1664879) (9-AC) showed the highest cytotoxicity, this compound demonstrated activity, albeit at a lower level compared to some of the other tested compounds. mdpi.com Specifically, the NCI-H417 and DMS153 cell lines exhibited approximately 25-fold and 7-fold higher resistance, respectively, to the panel of camptothecin analogs when compared to the chemosensitive SCLC26A cell line. mdpi.com

Another study compared the cytotoxicity of a novel camptothecin derivative, chimmitecan, with several reference compounds, including 10-hydroxy-camptothecin and 9-nitrocamptothecin, across a panel of human tumor cell lines. aacrjournals.org While this study did not directly test this compound, it provided context for the cytotoxic potential of camptothecins with substitutions at the 9 and 10 positions. aacrjournals.org

Interactive Data Table: In Vitro Cytotoxicity of Camptothecin Analogs in SCLC Cell Lines

| Cell Line | Drug | IC50 (µM) |

| NCI-H417 | This compound | >1 |

| SN-38 | ~0.01 | |

| 9-Aminocamptothecin | ~0.01 | |

| Topotecan (B1662842) | ~0.1 | |

| 9-Nitrocamptothecin | ~0.1 | |

| DMS153 | This compound | ~1 |

| SN-38 | ~0.01 | |

| 9-Aminocamptothecin | ~0.01 | |

| Topotecan | ~0.1 | |

| 9-Nitrocamptothecin | ~0.1 | |

| SCLC26A | This compound | ~0.1 |

| SN-38 | <0.01 | |

| 9-Aminocamptothecin | <0.01 | |

| Topotecan | ~0.01 | |

| 9-Nitrocamptothecin | ~0.01 |

Note: The IC50 values are approximate and based on graphical data representations in the cited source. mdpi.com

In Vivo Antitumor Activity in Xenograft Models

The in vivo antitumor activity of camptothecin derivatives is a critical step in their preclinical development. While specific in vivo data for this compound is not extensively detailed in the provided search results, the efficacy of related compounds in xenograft models offers valuable insights.

Studies on 9-nitrocamptothecin (rubitecan), a closely related analog, have demonstrated significant antitumor activity in various human tumor xenograft models. For instance, an intravenous formulation of rubitecan (B1684487) showed considerable tumor growth delay in mice bearing A375 melanoma, MX-1 breast, SKMES non-small-cell lung, Panc-1 pancreatic, and HT29 colon carcinomas. researchgate.netresearchgate.net Furthermore, aerosolized liposomal 9-nitrocamptothecin has shown therapeutic benefits in treating subcutaneous human cancer xenografts and pulmonary cancer metastases in mice. nih.gov

Phase I studies of rubitecan also indicated growth inhibition in human tumor xenografts of various origins, including lung, pancreatic, ovarian, and prostate cancers, as well as melanoma. iiarjournals.org Clinical trials with 9-nitrocamptothecin have shown some responses in patients with pancreatic, ovarian, and other solid tumors. portico.org

The preclinical and clinical development of camptothecin analogs has been marked by comparisons to established agents like topotecan and irinotecan (B1672180) (and its active metabolite, SN-38).

In the context of SCLC cell lines, this compound was found to be less cytotoxic than SN-38 and 9-aminocamptothecin. mdpi.com SN-38, the active metabolite of irinotecan, is noted to be 100 to 1000 times more cytotoxic than irinotecan itself. nih.gov

9-Nitrocamptothecin has been compared to topotecan and irinotecan in xenograft models, with its intravenous formulation showing similar or somewhat superior activity. researchgate.netresearchgate.net It is also important to note that 9-nitrocamptothecin can be metabolized to 9-aminocamptothecin in vivo. mdpi.comnih.gov Structure-activity relationship studies have highlighted that modifications at the 9 and 10 positions of the camptothecin ring can enhance antitumor activity. aacrjournals.org For instance, topotecan has a hydroxyl group at the 10-position, and SN-38 has a hydroxyl at the 10-position and an ethyl group at the 7-position. aacrjournals.org

The differential effects of drug resistance mechanisms, such as the breast cancer resistance protein (BCRP), have also been studied. For example, 9-aminocamptothecin is a substrate for BCRP, while 9-nitrocamptothecin is not, which could influence their respective in vivo efficacy. iiarjournals.orgnih.govaacrjournals.org

Interactive Data Table: Comparative Antitumor Activity of Camptothecin Analogs in Xenograft Models

| Cancer Type | Compound | Xenograft Model | Outcome |

| Lung Cancer | 9-Nitrocamptothecin | SKMES | Significant tumor growth delay researchgate.netresearchgate.net |

| Pancreatic Cancer | 9-Nitrocamptothecin | Panc-1 | Significant tumor growth delay researchgate.netresearchgate.net |

| Melanoma | 9-Nitrocamptothecin | A375 | Significant tumor growth delay researchgate.netresearchgate.net |

| Ovarian Cancer | 9-Nitrocamptothecin | SKOV-3 | Activation of apoptosis iiarjournals.org |

| Prostate Cancer | 9-Nitrocamptothecin | PC-3, DU145 | Increased survival nih.gov |

This table summarizes the activity of the closely related analog, 9-nitrocamptothecin, in various xenograft models.

Mechanisms of Resistance to 10 Hydroxy 9 Nitrocamptothecin

Alterations in Topoisomerase I Expression and Activity

The primary target of 10-Hydroxy-9-nitrocamptothecin is the nuclear enzyme DNA topoisomerase I (Top1). nih.gov This enzyme alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. nih.govau.dk this compound exerts its anticancer effect by trapping the Top1-DNA covalent complex, which prevents the re-ligation of the DNA strand. au.dkresearchgate.net This stabilized "cleavable complex" can collide with replication forks, leading to the formation of lethal double-strand breaks and subsequent cell death. au.dk

A primary mechanism of resistance to camptothecins, including this compound, involves alterations in the Top1 enzyme itself. researchgate.net These alterations can manifest in several ways:

Reduced Topoisomerase I Expression: A straightforward mechanism of resistance is the downregulation of Top1 levels within the cancer cells. Fewer Top1 enzymes mean fewer drug targets, which can lead to a diminished cytotoxic effect of the drug.

Mutations in the Topoisomerase I Gene (TOP1): Acquired resistance to camptothecins can arise from mutations in the TOP1 gene. nih.gov These mutations can result in an altered Top1 enzyme that has a lower affinity for the drug or can still religate the DNA strand even when the drug is bound to the complex. For the related compound 9-nitrocamptothecin, resistance has been associated with mutations in the topoisomerase I gene. nih.gov Such mutations allow the enzyme to maintain its catalytic activity while becoming resistant to the inhibitory effects of the drug. nih.gov

| Type of Alteration | Effect on Drug Efficacy | References |

| Decreased Expression | Reduction in the number of drug targets | researchgate.net |

| Gene Mutations | Altered enzyme with reduced drug binding or enhanced religation | nih.govnih.gov |

Role of Efflux Pumps (e.g., BCRP, P-glycoprotein) in Drug Resistance

A major contributor to multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively removing a wide array of substrates, including chemotherapeutic drugs, from the cell's interior, thereby reducing their intracellular concentration and efficacy. aacrjournals.orgnih.gov

For camptothecin (B557342) analogues, the key efflux pumps implicated in resistance are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov However, their impact varies depending on the specific analogue.

P-glycoprotein (P-gp): Studies on the closely related compound 9-nitrocamptothecin (9-NC) have shown that overexpression of P-gp has a minimal effect on its cytotoxicity. researchgate.netaacrjournals.org This suggests that P-gp is not a primary efflux pump for this particular camptothecin derivative.

Breast Cancer Resistance Protein (BCRP): The role of BCRP in resistance to nitrocamptothecins is particularly noteworthy. Research indicates that overexpression of BCRP, both wild-type and certain mutant forms, does not confer resistance to 9-nitrocamptothecin. nih.govresearchgate.netaacrjournals.org This is in contrast to other camptothecins like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan), where BCRP overexpression is a significant resistance mechanism. aacrjournals.orgaacrjournals.org Further studies have shown that while BCRP expression is increased in cells selected for resistance to irinotecan (B1672180), it is not detectable in cell lines made resistant to 9-NC. aacrjournals.org The prevailing hypothesis is that polar groups at the 9 or 10 position of the camptothecin A ring are important for interaction with the BCRP transporter. nih.govaacrjournals.org While this compound possesses these polar groups, studies specifically on 9-nitrocamptothecin suggest it is not a substrate for BCRP-mediated efflux. researchgate.net

| Efflux Pump | Effect on 9-Nitrocamptothecin Cytotoxicity | Key Finding | References |

| P-glycoprotein (P-gp) | Little to no effect | Not a significant resistance mechanism. | researchgate.netaacrjournals.org |

| Breast Cancer Resistance Protein (BCRP) | No resistance conferred | 9-NC is not a substrate for BCRP-mediated efflux. | nih.govresearchgate.netaacrjournals.org |

DNA Repair Mechanisms and Their Contribution to Resistance

The cytotoxic action of this compound is mediated by the formation of DNA double-strand breaks (DSBs). au.dk Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug. Enhanced DNA repair capacity can allow cancer cells to survive treatment. aacrjournals.org The major DNA repair pathways include:

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DSBs. frontiersin.orgwou.edu HR is a high-fidelity pathway that uses a sister chromatid as a template and is active during the S and G2 phases of the cell cycle. frontiersin.org NHEJ, on the other hand, directly ligates the broken ends and is more error-prone. wou.edu Upregulation of the efficiency of these pathways, particularly HR, can lead to the removal of the drug-induced DSBs before they can trigger cell death, thus conferring resistance. Enhanced DNA repair activity has been correlated with resistance to topoisomerase I inhibitors. aacrjournals.org

Modulation of Cell Death Regulatory Proteins and Pathways

Ultimately, the DNA damage induced by this compound must be translated into a cell death signal, typically through apoptosis (programmed cell death). nih.gov Cancer cells can develop resistance by altering the proteins and pathways that regulate this process.

Apoptosis is executed through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress, including DNA damage. It is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govfrontiersin.org The apoptotic activity of 9-nitrocamptothecin can be regulated by these Bcl-2 family proteins. nih.gov Overexpression of anti-apoptotic proteins or downregulation/mutation of pro-apoptotic proteins can raise the threshold for triggering apoptosis, leading to drug resistance.

The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade. nih.govfrontiersin.org Studies with 9-nitrocamptothecin have shown that its induced apoptosis can involve the activation of death receptors. nih.gov

Resistance can also be linked to defects in the executioners of apoptosis, the caspases, or the tumor suppressor protein p53, which plays a crucial role in sensing DNA damage and inducing apoptosis. aacrjournals.org

Strategies to Overcome Resistance to this compound

Overcoming resistance to this compound involves strategies aimed at circumventing the mechanisms described above.

Development of Novel Analogues: A key strategy is the development of new camptothecin derivatives that are less susceptible to resistance mechanisms. For instance, creating analogues that are not substrates for efflux pumps like BCRP is a major focus. nih.gov Chimmitecan, another 9-substituted camptothecin, has shown an ability to perform better in MDR sublines than other camptothecins, suggesting that structural modifications can help evade resistance. aacrjournals.org

Combination Therapies: Combining this compound with other agents can enhance its efficacy and overcome resistance.

CDK Inhibitors: Combining camptothecin analogues with cyclin-dependent kinase (CDK) inhibitors, such as roscovitine (B1683857) and olomoucine (B1683950), has been shown to produce chemosensitization effects. These inhibitors can interfere with cell cycle checkpoints that are often activated in response to DNA damage, preventing the cell from having enough time to repair the damage before being pushed into apoptosis.

Targeting Other Pathways: For resistance stemming from Top1 mutations, one approach is to regulate other proteins. For example, regulating proteins such as RKIP (Raf-1 kinase inhibitor protein) has been suggested as a way to overcome resistance to 9-nitrocamptothecin. nih.gov

Innovative Drug Delivery Systems: Formulating the drug in novel delivery systems can enhance its therapeutic index. Liposomal encapsulation of 9-nitrocamptothecin is one such approach being explored to improve drug delivery and potentially overcome some resistance mechanisms. nih.govacs.org

Combination with Other Therapies: The apoptotic activity of 9-nitrocamptothecin against cancer cells can be enhanced when combined with ionizing radiation or hyperthermia. nih.gov

| Strategy | Mechanism of Action | Examples/Targets | References |

| Novel Analogues | Evading efflux pumps or having higher potency. | Chimmitecan | aacrjournals.org |

| Combination Therapy | Synergistic cytotoxicity, bypassing resistance pathways. | CDK inhibitors (Roscovitine), RKIP regulation | nih.gov |

| Drug Delivery | Improved pharmacokinetics and tumor targeting. | Liposomal formulations | nih.govacs.org |

| Adjuvant Therapy | Sensitizing cancer cells to drug-induced damage. | Ionizing radiation, hyperthermia | nih.gov |

Pharmacological Interactions and Combination Therapies Involving 10 Hydroxy 9 Nitrocamptothecin

Synergistic Effects with Other Chemotherapeutic Agents

Research has shown that 10-Hydroxy-9-nitrocamptothecin can act synergistically with various other agents, leading to enhanced cancer cell death.

Studies have investigated the combination of this compound with cyclin-dependent kinase inhibitors (CDKIs). nih.govresearchgate.netmdpi.comnih.gov CDKIs are a class of drugs that target cyclin-dependent kinases, which are key regulators of the cell cycle. frontiersin.orgnih.gov The combination of this compound with CDKIs like CDK4I, roscovitine (B1683857), and olomoucine (B1683950) has been shown to have chemosensitization effects in small cell lung cancer (SCLC) cell lines. nih.govmdpi.com While the CDK4/6 inhibitor PD0332991 was less effective, other CDKIs demonstrated the ability to enhance the cytotoxic effects of camptothecin (B557342) analogs, including this compound. nih.govmdpi.com The synergistic effect is not directly linked to the expression levels of topoisomerase I mRNA. nih.govmdpi.com

A study on a panel of camptothecin analogs, including this compound, in combination with four different CDK inhibitors (PD0332991, CDK4I, roscovitine, and olomoucine) was conducted on SCLC cell lines. nih.govmdpi.com The results indicated that CDK4I, roscovitine, and olomoucine produced comparable chemosensitization effects when combined with various camptothecins, including a lesser effect with this compound. nih.govmdpi.com

Table 1: Investigated Cyclin-Dependent Kinase Inhibitors in Combination with this compound

| CDK Inhibitor | Target(s) | Observed Effect in Combination with Camptothecin Analogs |

|---|---|---|

| PD0332991 | CDK4/6 | Less effective in chemosensitization of SCLC cells. nih.govmdpi.com |

| CDK4I | CDK4 | Comparable chemosensitization effects. nih.govmdpi.com |

| Roscovitine | CDK1, 2, 5, 7 | Comparable chemosensitization effects. nih.govmdpi.com |

The combination of camptothecin derivatives with radiation therapy is a strategy aimed at increasing the sensitivity of tumor cells to radiation. nih.gov While specific studies focusing solely on this compound and radiation are limited, research on the related compound 9-nitrocamptothecin (9-NC) provides a strong rationale for this approach. portico.orgnih.govnih.gov 9-NC has been investigated as a radiosensitizer, and preclinical studies have supported the development of protocols combining 9-NC with radiation. nih.govportico.org The effectiveness of this combination can depend on various factors, including the cell type, drug concentration, and the timing of drug administration relative to radiation. portico.org The goal of such combined modality therapies is to maximize cancer cell killing while minimizing damage to normal tissues. portico.org

The use of hyperthermia, or elevated body temperature, in conjunction with chemotherapy is another avenue of investigation. portico.org Studies on 9-nitrocamptothecin have shown that the sequence of hyperthermia and drug administration is crucial for enhancing the cytotoxic effects of the drug. portico.org This suggests that a similar synergistic relationship could exist with this compound, although specific research is needed to confirm this. The underlying principle is that heat can potentiate the cell-killing effects of certain anticancer drugs. portico.org

The exploration of combination therapies extends to other targeted agents and phytochemicals. While direct studies on this compound are not extensively detailed in the provided results, the broader class of camptothecins has been studied in combination with various agents. researchgate.net These combinations often aim to exploit different cellular pathways to achieve a synergistic antitumor effect. semanticscholar.org

Hyperthermia

Interactions with Solute Carrier Transporters (SLCs) and Implications for Drug-Drug Interactions

Solute carrier transporters (SLCs) are a large family of membrane proteins responsible for transporting a wide array of substances, including nutrients and drugs, across cellular membranes. tandfonline.comnih.govnih.govplos.org Interactions between drugs and SLCs can lead to significant drug-drug interactions, affecting the therapeutic outcomes and toxicity profiles of medications. tandfonline.comnih.govresearchgate.net

A study investigating the inhibitory effects of camptothecin and its derivatives on human SLCs revealed that these compounds can selectively inhibit the function of certain transporters. tandfonline.comnih.gov Specifically, the research showed that 9-nitrocamptothecin (9NC) significantly inhibits the uptake activity of Organic Anion Transporter 3 (OAT3) and also inhibits the transport mediated by Organic Anion Transporter 1 (OAT1). tandfonline.comnih.govresearchgate.net Given the structural similarity, it is plausible that this compound could also interact with these and other SLC transporters. Such interactions could have implications for drug-drug interactions, as co-administered drugs that are substrates or inhibitors of the same transporters could have their pharmacokinetics altered. fda.govich.org Understanding these interactions is crucial for predicting and managing potential adverse effects when this compound is used in combination with other therapies. tandfonline.comnih.gov

Table 2: Observed Interactions of a Related Camptothecin Derivative with Solute Carrier Transporters

| Camptothecin Derivative | SLC Transporter | Observed Interaction |

|---|---|---|

| 9-Nitrocamptothecin (9NC) | OAT1 | Inhibition of substrate transport. tandfonline.comnih.gov |

Development of Combination Protocols and Rationales

Similarly, the rationale for combining this compound with radiation or hyperthermia is to sensitize cancer cells to these physical treatments, making them more effective at lower, and potentially less toxic, doses. portico.org The development of these protocols involves careful consideration of scheduling and sequencing of the different treatment modalities to maximize synergy and minimize overlapping toxicities. portico.org Preclinical studies using cell culture and animal models are essential for establishing the scientific basis for these combination therapies before they can be considered for clinical investigation. portico.org

Future Directions in 10 Hydroxy 9 Nitrocamptothecin Research

Novel Analog Design and Development

The quest for more potent and less toxic derivatives of camptothecin (B557342) (CPT) and its analogs, including 10-hydroxy-9-nitrocamptothecin, remains a cornerstone of anticancer research. The primary goals of novel analog design are to improve water solubility, enhance the stability of the active lactone ring, overcome drug resistance, and increase tumor-specific cytotoxicity. aacrjournals.orgresearchgate.netportico.org

Researchers are actively synthesizing new series of camptothecin analogs with modifications at various positions of the pentacyclic ring structure. For instance, substitutions at the C-9 and C-10 positions have been a major focus. aacrjournals.org The introduction of small alkyl groups at the 9-position and a hydroxy or methoxy (B1213986) group at the 10-position has been explored to create novel analogs. aacrjournals.org One such derivative, 9-allyl-10-hydroxy-camptothecin, also known as chimmitecan, has demonstrated favorable characteristics as an antitumor compound. aacrjournals.org

Furthermore, the development of lipophilic derivatives is a significant strategy. aacrjournals.org Evidence suggests that increased lipophilicity can lead to improved cytotoxicity and better inhibition of topoisomerase I compared to water-soluble analogs. aacrjournals.org This has spurred the creation of new lipophilic camptothecins, with some, like gimatecan (B1684458) and BNP-1350, advancing to clinical trials. aacrjournals.org

Another innovative approach involves the synthesis of hexacyclic camptothecin analogs. researchgate.net These compounds, which feature an additional ring fused to the A and B rings of the CPT core, are designed based on the three-dimensional structure of the topoisomerase I-DNA-camptothecin ternary complex. researchgate.net Some of these novel hexacyclic analogs have shown superior in vivo antitumor activities compared to established drugs like irinotecan (B1672180) in preclinical models. researchgate.net

The table below summarizes some of the key strategies and resulting novel analogs in the development pipeline.

| Strategy | Modification Site(s) | Example Analog(s) | Key Advantages |

| Lipophilic Derivatives | C-7, C-9, C-10 | Gimatecan, BNP-1350, Chimmitecan | Improved uptake, intracellular accumulation, lactone stability, and drug-target interaction. aacrjournals.org |

| Hexacyclic Analogs | Addition of a sixth ring to the A/B rings | - | Designed for enhanced binding to the Topo I-DNA complex, potentially leading to greater efficacy. researchgate.net |

| A-Ring Modifications | C-9, C-10, C-11 | 9-aminocamptothecin (B1664879), 10,11-methylenedioxy-camptothecin | Identified as potent early analogs, with 9-nitrocamptothecin (rubitecan) being a prodrug for 9-aminocamptothecin. portico.org |

Advanced Drug Delivery Systems

A significant hurdle in the clinical application of this compound and other camptothecin derivatives is their poor water solubility and the instability of the active lactone form at physiological pH. researchgate.net Advanced drug delivery systems offer a promising solution to these challenges by protecting the drug, improving its pharmacokinetic profile, and enabling targeted delivery to tumor tissues. researchgate.netnih.gov

Nano-drug delivery systems are at the forefront of this research. nih.gov Encapsulating this compound within nanoparticles can enhance its bioavailability, biodistribution, and therapeutic activity while reducing side effects. nih.gov Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), have been extensively studied. researchgate.net PLGA nanoparticles loaded with 9-nitrocamptothecin have demonstrated sustained drug release for up to 160 hours, which is crucial for maintaining therapeutic concentrations. researchgate.net

Other nano-carrier systems being explored include:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. genesispub.org They are biocompatible and can be engineered for targeted delivery. genesispub.org

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. genesispub.org Polymeric micelles, such as those conjugated with folate, have been synthesized to encapsulate 9-nitrocamptothecin, aiming to exploit the folate receptors overexpressed on many tumor cells for targeted delivery. medchemexpress.com

Polymeric Conjugates: This strategy involves chemically linking the drug to a polymer, which can improve its solubility and stability. core.ac.uk

The table below highlights some of the advanced drug delivery systems being investigated for camptothecin analogs.

| Delivery System | Material(s) | Advantages for this compound |

| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Sustained and controlled drug release, protection of the lactone ring, improved stability. researchgate.net |

| Liposomes | Phospholipids | Biocompatible, can carry both water-soluble and fat-soluble drugs, potential for targeted delivery. genesispub.org |

| Polymeric Micelles | mPEG-amine, Folate conjugates | Enhanced solubility, targeted delivery to tumor cells via receptor-mediated endocytosis. medchemexpress.com |

Biomarker Identification for Response Prediction and Resistance Monitoring

The efficacy of anticancer drugs can vary significantly among patients. Identifying biomarkers that can predict a patient's response to this compound is a critical area of future research. nki.nl Such biomarkers would enable a more personalized approach to cancer therapy, ensuring that the drug is administered to patients who are most likely to benefit, while sparing others from potential toxicity. nki.nl

Research in this area focuses on several key aspects:

Genomic and Transcriptomic Biomarkers: Next-generation sequencing (NGS) technologies, including whole-exome sequencing (WES) and RNA sequencing (RNA-seq), are powerful tools for identifying genetic and gene expression signatures associated with drug sensitivity or resistance. mdpi.com For instance, mutations in the TOP1 gene, which encodes the drug's target, topoisomerase I, could potentially influence treatment response.

Multi-omics Approaches: Integrating data from genomics, transcriptomics, proteomics, and other 'omics' fields can provide a more comprehensive understanding of the complex mechanisms underlying drug response. mdpi.com Machine learning and artificial intelligence models are being developed to analyze these large datasets and identify predictive multi-omics biomarker signatures. mdpi.com

Tumor Microenvironment Analysis: The characteristics of the tumor microenvironment, including the presence of specific immune cells, can impact treatment outcomes. nih.gov Computational pathology, which involves the analysis of digital images of tumor tissue, can help to identify image-based biomarkers related to the tumor and its microenvironment. nki.nl

The development of robust predictive biomarkers will be instrumental in optimizing the clinical use of this compound and its analogs.

| Biomarker Category | Potential Examples | Method of Identification | Clinical Application |

| Genomic | Mutations in TOP1 gene, DNA repair pathway genes | Whole-Exome Sequencing (WES) | Predicting sensitivity or intrinsic resistance. |

| Transcriptomic | Gene expression signatures related to cell cycle or apoptosis | RNA Sequencing (RNA-seq) | Stratifying patients based on predicted response. |

| Multi-omics Signatures | Combination of genomic, transcriptomic, and proteomic features | Machine Learning, AI models | Developing highly accurate predictive models for treatment outcome. mdpi.com |

| Tumor Microenvironment | Immune cell infiltration patterns | Computational Pathology, Immunohistochemistry | Identifying patients who may benefit from combination therapies. nki.nlnih.gov |

Repurposing and Novel Therapeutic Applications Beyond Oncology

While the primary focus of this compound research has been in oncology, there is growing interest in exploring its potential therapeutic applications in other diseases. The process of drug repurposing, or finding new uses for existing drugs, can significantly shorten the time and cost of drug development. nih.gov

The mechanism of action of camptothecins, the inhibition of topoisomerase I, is not exclusively relevant to cancer. Topoisomerase I is a fundamental enzyme involved in DNA replication and transcription in all eukaryotic cells. Therefore, targeting this enzyme could have therapeutic benefits in other conditions characterized by abnormal cellular proliferation or activity.

Potential non-oncology applications for camptothecin derivatives that are being explored include:

Antiviral agents: Some camptothecin derivatives have shown activity against certain viruses. nih.gov

Antiparasitic agents: The compound has been investigated for its potential to treat parasitic infections. nih.gov

Psoriasis: Due to its anti-proliferative effects, there is a rationale for investigating its use in hyperproliferative skin disorders like psoriasis. nih.gov

While research in this area is still in its early stages, the repurposing of this compound and its analogs for non-oncological indications represents an exciting frontier with the potential to address unmet medical needs in a variety of diseases. Further investigation is required to establish the efficacy and safety of these compounds for such applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 10-hydroxy-9-nitrocamptothecin (CPT109), and how do they influence experimental design?

- Answer : CPT109 has a molecular formula of C₂₀H₁₅N₃O₇, a molecular weight of 409.35 g/mol, and a density of 1.71 g/cm³. Its boiling point is 825.3°C at 760 mmHg, and it is stored at room temperature in dry conditions . These properties necessitate careful handling to avoid degradation, particularly during solubility studies (e.g., in DMSO for cytotoxicity assays). Researchers should validate stability under experimental conditions using HPLC or mass spectrometry, referencing purity standards (≥98%) and impurity thresholds (<0.5%) as seen in analogous camptothecin derivatives .

Q. How should researchers safely handle this compound in preclinical studies?

- Answer : CPT109 is classified under acute oral toxicity (Category 3) and potential genetic toxicity (Category 1A/1B). Key safety protocols include:

- Use of personal protective equipment (PPE): lab coats, nitrile gloves, and respiratory filters for aerosol prevention .

- Immediate decontamination of spills with absorbent materials and ethanol.

- Storage in ventilated, fireproof cabinets away from ignition sources .

- Compliance with OSHA and EPA guidelines for disposal, including incineration or licensed waste management .

Q. What methodologies are recommended for assessing the cytotoxicity of CPT109 in vitro?

- Answer :

- Cell Lines : Use chemoresistant (e.g., NCI-H417, DMS153) and chemosensitive (SCLC26A) SCLC lines to evaluate differential responses .

- Assays : Perform MTT or CellTiter-Glo® assays at 48–72 hours post-treatment.

- Dosage : Test a range of 0.1–10 µM, noting IC₅₀ values. For example, CPT109 showed ~25-fold lower potency in resistant NCI-H417 compared to SCLC26A .

- Controls : Include parent compounds (e.g., camptothecin, SN38) and vehicle controls to benchmark activity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate CPT109 in combination with cyclin-dependent kinase (CDK) inhibitors?

- Answer :

- Inhibitor Selection : Prioritize CDK4/6 inhibitors (e.g., palbociclib) or pan-CDK inhibitors (e.g., dinaciclib) based on target specificity .

- Synergy Analysis : Use Chou-Talalay combination indices (CI) with fixed molar ratios (e.g., 1:1 to 1:10). Pre-treat cells with inhibitors for 24 hours before CPT109 exposure .

- Mechanistic Validation : Perform flow cytometry for cell cycle arrest (G1/S phase) and Western blotting for pRB and topoisomerase I levels to confirm target modulation .

Q. What strategies address contradictions in CPT109 cytotoxicity data across different SCLC models?

- Answer : Discrepancies (e.g., 7–25-fold resistance in NCI-H417 vs. SCLC26A) may arise from:

- ABC Transporter Overexpression : Quantify ABCG2/ABCB1 via qPCR and use inhibitors (e.g., Ko143) to assess efflux effects .

- Topoisomerase I Mutations : Sequence TOP1 isoforms in resistant lines and correlate with CPT109 IC₅₀.

- Tumor Microenvironment Mimicry : Incorporate 3D spheroid models or hypoxia (1% O₂) to better replicate in vivo resistance .

Q. How does the nitro group at position 9 influence CPT109’s mechanism compared to 10-hydroxycamptothecin (HOCPT)?

- Answer : The nitro group enhances DNA intercalation and stabilizes topoisomerase I-DNA cleavage complexes. Key comparisons include:

- Enzymatic Assays : Measure DNA relaxation inhibition using purified topoisomerase I and plasmid DNA .

- Molecular Docking : Compare binding affinities of CPT109 vs. HOCPT to topoisomerase I active sites using AutoDock Vina .

- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human CYP3A4 incubation) to evaluate nitro-to-amine conversion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。